N-(1,3-dichloropropan-2-ylidene)hydroxylamine
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Overview
Description
N-(1,3-dichloropropan-2-ylidene)hydroxylamine is a chemical compound with the molecular formula C3H5Cl2NO and a molecular weight of 141.9839 g/mol . This compound is known for its unique structure, which includes a hydroxylamine group attached to a dichloropropan-2-ylidene moiety . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of N-(1,3-dichloropropan-2-ylidene)hydroxylamine typically involves the reaction of hydroxylamine with 1,3-dichloropropan-2-one under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
N-(1,3-dichloropropan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(1,3-dichloropropan-2-ylidene)hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1,3-dichloropropan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins . It can form covalent bonds with active sites of enzymes, leading to inhibition of their activity . The pathways involved in its action include the modification of amino acid residues and disruption of enzyme function .
Comparison with Similar Compounds
N-(1,3-dichloropropan-2-ylidene)hydroxylamine can be compared with other similar compounds such as:
N-(1,3-dichloropropan-2-ylidene)amine: Similar structure but lacks the hydroxylamine group.
N-(1,3-dichloropropan-2-ylidene)hydrazine: Contains a hydrazine group instead of hydroxylamine.
The uniqueness of this compound lies in its specific reactivity and applications in various fields .
Properties
IUPAC Name |
N-(1,3-dichloropropan-2-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2NO/c4-1-3(2-5)6-7/h7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXYBQXZYIIPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310975 |
Source
|
Record name | N-(1,3-dichloropropan-2-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.98 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35433-52-4 |
Source
|
Record name | NSC235057 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1,3-dichloropropan-2-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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